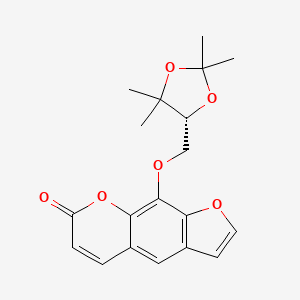

Heraclenol acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWZUJWUYQAIBF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heraclenol vs. Heraclenol Acetonide: A Technical Guide to Their Chemical and Biological Distinctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Heraclenol, a naturally occurring furanocoumarin, and its synthetic derivative, Heraclenol acetonide. While both compounds share a core furanocoumarin structure, the presence of an acetonide group in the latter significantly alters its chemical properties, which is anticipated to influence its biological activity. This document details their chemical differences, potential alterations in biological effects, and relevant experimental methodologies. A key focus is placed on the known signaling pathways modulated by related furanocoumarins, providing a framework for future comparative research.

Introduction

Heraclenol is a natural product belonging to the furanocoumarin class of organic compounds, which are widespread in the plant kingdom.[1][2] Furanocoumarins are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] this compound, also known as O-Isopropylideneheraclenol, is a synthetic derivative of Heraclenol. The key chemical distinction is the protection of the vicinal diol group of Heraclenol as an acetonide. This modification is expected to increase the lipophilicity of the molecule, which can have profound effects on its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its biological efficacy and mechanism of action. This guide aims to provide a detailed comparison of these two molecules to inform further research and drug development efforts.

Chemical and Physical Properties

The primary chemical difference between Heraclenol and this compound lies in the modification of the side chain attached to the furanocoumarin core. Heraclenol possesses a diol functional group, which is converted to a cyclic ketal (acetonide) in this compound. This structural change results in altered physicochemical properties.

| Property | Heraclenol | This compound (O-Isopropylideneheraclenol) | Reference |

| Molecular Formula | C₁₆H₁₆O₆ | C₁₉H₂₀O₆ | [5] |

| Molecular Weight | 304.29 g/mol | 344.36 g/mol | [5] |

| Chemical Structure |  |  | [5] |

| Functional Groups | Furan, Coumarin, Ether, Secondary alcohol, Tertiary alcohol | Furan, Coumarin, Ether, Acetonide (cyclic ketal) | [5] |

| Solubility (predicted) | Soluble in DMSO. | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [5] |

| Lipophilicity (predicted) | Lower | Higher | Inferred from structural modification |

Synthesis of this compound from Heraclenol

The conversion of Heraclenol to this compound involves the protection of the 1,2-diol functionality using acetone in the presence of an acid catalyst. This is a standard chemical transformation for protecting diol groups.

Experimental Protocol: Acetonide Protection of a Diol

This is a general protocol for the formation of an acetonide from a diol, which would be applicable for the synthesis of this compound from Heraclenol.

-

Dissolution: Dissolve Heraclenol in anhydrous acetone. The concentration will depend on the scale of the reaction.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst. Common catalysts for this reaction include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid such as ferric chloride (FeCl₃).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (Heraclenol) and the appearance of a new, less polar spot (this compound).

-

Work-up: Once the reaction is complete, quench the catalyst by adding a mild base, such as sodium bicarbonate solution.

-

Extraction: Remove the acetone under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Potential Differences

While direct comparative studies are lacking, the known biological activities of Heraclenol and the predicted impact of the acetonide modification allow for informed hypotheses.

Heraclenol:

-

Antibacterial and Antibiofilm Activity: Heraclenol has demonstrated activity against uropathogenic Escherichia coli by inhibiting histidine biosynthesis. It has also been shown to reduce biofilm formation.[6]

This compound:

-

Anti-inflammatory Activity (Inferred): Furanocoumarins as a class are known to possess anti-inflammatory properties.[1][2] The increased lipophilicity of this compound may enhance its ability to cross cell membranes, potentially leading to increased potency in cell-based anti-inflammatory assays compared to Heraclenol. However, the acetonide group might also sterically hinder interactions with certain biological targets.

Potential Differences:

The acetonide group in this compound is expected to increase its lipophilicity. This could lead to:

-

Enhanced Bioavailability: Increased absorption across biological membranes.

-

Altered Target Affinity: The bulkier acetonide group could either enhance or decrease binding to specific protein targets compared to the diol of Heraclenol.

-

Modified Metabolism: The acetonide may alter the metabolic profile of the compound, potentially leading to a longer half-life.

Modulation of Signaling Pathways

Furanocoumarins are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. It is plausible that both Heraclenol and this compound could interact with these pathways.

5.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many furanocoumarins have been shown to inhibit the activation of NF-κB.[3][7]

5.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation and cellular responses to stress. Furanocoumarins have been reported to modulate MAPK signaling.[3][7][8][9]

Experimental Protocols for Biological Evaluation

To empirically determine the differences in biological activity between Heraclenol and this compound, the following experimental protocols are recommended.

6.1. Anti-inflammatory Activity Assay

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Heraclenol or this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on a parallel plate treated under the same conditions.

6.2. Antibacterial Activity Assay

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Bacterial Strain: Use a relevant bacterial strain, for example, E. coli ATCC 25922.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

-

Serial Dilutions: Prepare serial two-fold dilutions of Heraclenol and this compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Heraclenol and this compound represent a parent compound and its derivative with a key structural modification that is likely to impact its biological profile. The acetonide group in this compound is predicted to enhance its lipophilicity, which may lead to improved bioavailability and potentially altered potency in various biological assays. While Heraclenol has known antibacterial properties, the anti-inflammatory potential of both compounds, likely mediated through the NF-κB and MAPK signaling pathways, warrants direct comparative investigation. The experimental protocols outlined in this guide provide a framework for elucidating the pharmacological differences between these two molecules, which will be crucial for any future drug development endeavors. Further research is essential to fully characterize the therapeutic potential of Heraclenol and its acetonide derivative.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

A Technical Guide to Natural Heraclenol Sources for Acetonide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sourcing of Heraclenol, a valuable furanocoumarin, for the synthesis of its acetonide derivative. This document provides a comprehensive overview of potent plant sources, detailed methodologies for extraction and purification, and a clear protocol for the subsequent acetonide synthesis. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Natural Sources of Heraclenol

Heraclenol is a naturally occurring furanocoumarin found in various plant species, primarily within the Apiaceae and Malvaceae families. The concentration of Heraclenol can vary significantly depending on the plant part, geographical location, and harvesting time. The following table summarizes the most promising natural sources of Heraclenol identified in the literature.

| Plant Species | Family | Plant Part | Heraclenol Content (% w/w) | Key References |

| Heracleum candicans | Apiaceae | Roots | 0.29 - 0.43 | [1][2] |

| Heracleum sosnowskyi | Apiaceae | Leaves | Presence of various furanocoumarins confirmed, specific Heraclenol yield not quantified.[3][4] | [3][4] |

| Aegle marmelos | Rutaceae | Fruit Pulp | Heraclenin, the epoxide precursor to Heraclenol, is present.[5][6] | [5][6] |

| Sida acuta | Malvaceae | Whole Plant | Presence confirmed, but quantitative data is not readily available.[7] | [8][7] |

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of Heraclenol from its natural sources and its subsequent conversion to Heraclenol acetonide.

Extraction and Purification of Heraclenol from Heracleum candicans Roots

This protocol is based on established methods for furanocoumarin isolation from Heracleum species.

2.1.1. Extraction

-

Plant Material Preparation: Air-dry the roots of Heracleum candicans at room temperature in a well-ventilated area until a constant weight is achieved. Grind the dried roots into a coarse powder (approximately 20-40 mesh).

-

Soxhlet Extraction:

-

Accurately weigh 100 g of the powdered root material and place it in a cellulose thimble.

-

Place the thimble in a Soxhlet extractor.

-

Extract the material with 500 mL of methanol for 8 hours at a rate of 6-8 cycles per hour.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

2.1.2. Purification by Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in hexane.

-

Pack a glass column (50 cm length x 5 cm diameter) with the silica gel slurry.

-

Wash the packed column with hexane to ensure uniform packing.

-

-

Sample Loading:

-

Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

A suggested gradient is as follows:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (95:5)

-

Hexane:Ethyl Acetate (90:10)

-

Hexane:Ethyl Acetate (85:15)

-

Hexane:Ethyl Acetate (80:20)

-

-

Collect fractions of 20-25 mL.

-

-

Fraction Analysis:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of toluene:ethyl acetate (7:3).

-

Visualize the spots under UV light (366 nm).

-

Combine the fractions containing the spot corresponding to the Rf value of Heraclenol.

-

-

Final Purification:

-

Concentrate the combined fractions under reduced pressure to obtain purified Heraclenol.

-

The purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

-

Synthesis of this compound

This protocol utilizes a standard method for the protection of 1,2-diols as acetonides using 2,2-dimethoxypropane.

-

Reaction Setup:

-

In a round-bottom flask, dissolve 100 mg of purified Heraclenol in 10 mL of anhydrous acetone.

-

Add 1.5 equivalents of 2,2-dimethoxypropane to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approximately 2-3 mg).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC, observing the disappearance of the Heraclenol spot and the appearance of a new, less polar spot corresponding to the acetonide. The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a few drops of triethylamine to neutralize the p-TSA catalyst.

-

Remove the acetone and excess 2,2-dimethoxypropane under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by flash column chromatography on silica gel using a hexane:ethyl acetate solvent system to yield the pure this compound.

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Heraclenin and Heraclenol in Heracleum candicans D.C. by TLC [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. ymerdigital.com [ymerdigital.com]

- 8. repcomseet.org [repcomseet.org]

Heraclenol Acetonide: A Technical Guide for Researchers

CAS Number: 64790-68-7

This technical guide provides an in-depth overview of Heraclenol acetonide, a compound of interest for researchers in drug development and pharmacology. There is conflicting information in commercially available sources regarding the classification of this compound. While some chemical suppliers describe it as a synthetic corticosteroid, its chemical structure, as indicated by its SMILES notation, corresponds to a furanocoumarin derivative. This guide will proceed based on the structural evidence, treating this compound as a derivative of the natural product Heraclenol. Due to a lack of specific studies on this compound, this document will draw upon data from closely related furanocoumarins to infer its potential properties and biological activities.

Chemical and Physical Properties

This compound is the acetonide derivative of Heraclenol, a naturally occurring furanocoumarin. The addition of an acetonide group generally increases the lipophilicity of a molecule, which can enhance its absorption and potency.

| Property | Value | Source |

| CAS Number | 64790-68-7 | [1] |

| Molecular Formula | C₁₉H₂₀O₆ | [1] |

| Molecular Weight | 344.4 g/mol | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| SMILES | CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | [1] |

Pharmacological Properties and Mechanism of Action

While specific pharmacological data for this compound is not available in peer-reviewed literature, the biological activities of related furanocoumarins, such as Heraclenol and Imperatorin, have been studied. These compounds are known to possess anti-inflammatory, and other biological activities. The primary proposed mechanism for the anti-inflammatory effects of many furanocoumarins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti-inflammatory Mechanism of Related Furanocoumarins

The NF-κB signaling cascade is a central pathway in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Furanocoumarins are thought to interfere with this process at various points.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

As no specific experimental data for this compound is publicly available, this section provides generalized protocols for assays commonly used to evaluate the anti-inflammatory activity of furanocoumarins. These protocols can serve as a starting point for the investigation of this compound.

In Vitro Anti-inflammatory Assays

3.1.1. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Line: RAW 264.7 murine macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (or control compound) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Cell viability should be assessed in parallel using an MTT assay to rule out cytotoxicity.

-

3.1.2. Pro-inflammatory Cytokine Production Assay

This assay quantifies the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Cell Line: RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Follow steps 1-3 from the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Glucocorticoid Receptor Binding Assay (for comparative purposes)

Given the conflicting classification of this compound as a synthetic corticosteroid, a glucocorticoid receptor (GR) binding assay would be crucial to definitively determine its mechanism of action.

-

Principle: A competitive binding assay using a fluorescently labeled glucocorticoid ligand and a source of GR.

-

General Protocol:

-

Prepare a reaction mixture containing a fluorescently labeled GR ligand (e.g., Fluormone™ GS Red), purified GR, and a stabilizing peptide in a suitable buffer.

-

Add serial dilutions of this compound or a known GR ligand (e.g., dexamethasone) to the reaction mixture in a microplate.

-

Incubate the plate to allow binding to reach equilibrium.

-

Measure the fluorescence polarization of the samples. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

Calculate the IC₅₀ value, which represents the concentration of the test compound required to inhibit 50% of the fluorescent ligand binding.

-

Caption: Workflow for a glucocorticoid receptor competitive binding assay.

Quantitative Data

Due to the absence of published research on this compound (CAS 64790-68-7), no specific quantitative data such as IC₅₀ values for anti-inflammatory targets or receptor binding affinities are available. Researchers are encouraged to perform the assays described in Section 3 to generate this critical data.

Conclusion

This compound, with CAS number 64790-68-7, is a compound with a disputed classification. While some commercial sources label it as a synthetic corticosteroid, its chemical structure suggests it is a furanocoumarin derivative. Based on the activities of related furanocoumarins, it is hypothesized that this compound may possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. There is a clear need for further research to elucidate the precise mechanism of action and to quantify the biological activities of this compound. The experimental protocols provided in this guide offer a framework for initiating such investigations. Definitive classification through a glucocorticoid receptor binding assay is highly recommended to resolve the existing ambiguity.

References

The Biological Frontier of Coumarin Acetonides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific research on "coumarin acetonides," this guide focuses on the broader class of coumarin derivatives. The principles, methodologies, and biological activities discussed herein provide a foundational understanding that can inform the exploration of coumarin acetonides.

Introduction to Coumarins

Coumarins are a significant class of naturally occurring benzopyrone compounds ubiquitously found in plants, fungi, and bacteria.[1][2][3] Their basic structure, consisting of a benzene ring fused to an α-pyrone ring, serves as a privileged scaffold in medicinal chemistry.[4][5] This versatility allows for a wide range of structural modifications, leading to a diverse spectrum of pharmacological activities. Coumarin derivatives have garnered substantial interest for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][6][7][8] The biological effects of these compounds are often attributed to their ability to interact with various enzymes and cellular signaling pathways.[9][10]

Key Biological Activities of Coumarin Derivatives

The diverse biological activities of coumarin derivatives make them promising candidates for drug discovery and development. This section summarizes the key therapeutic areas where coumarins have shown significant potential.

Anticancer Activity

Coumarin derivatives have demonstrated considerable potential as anticancer agents through various mechanisms of action.[4][11] They have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[11][12] The anticancer effects of coumarins are often linked to their ability to modulate key signaling pathways involved in cancer progression.[9][13]

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Coumarin-chalcone hybrid | HepG2 (Hepatocellular Carcinoma) | IC50 | 22.96 µM | [11] |

| Coumarin-chalcone hybrid | MCF-7 (Breast Cancer) | IC50 | 29.54 µM | [11] |

| Coumarinyl-nicotinonitrile | HepG2 | IC50 | 28.60 µM | [11] |

| Coumarinyl-nicotinonitrile | MCF-7 | IC50 | 24.89 µM | [11] |

| Coumarin-pyrazole hybrid | A549 (Lung Cancer) | IC50 | Varies | [13] |

| Coumarin-pyrazole hybrid | KB (Oral Cancer) | IC50 | Varies | [13] |

| Coumarin Mannich base | HepG2 | IC50 | 2.10 µM | [12] |

| Coumarin-3-carboxamide | HepG2 | IC50 | 2.62–4.85 μM | [14] |

| Coumarin-3-carboxamide | HeLa (Cervical Cancer) | IC50 | 0.39–0.75 μM | [14] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and coumarin derivatives have shown promise in this area.[15] They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17] The antimicrobial mechanism of coumarins is thought to involve the inhibition of essential microbial enzymes and disruption of cell membrane integrity.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Coumarin-pyrazole derivative | Bacillus pumilis | MIC | 1.95 µg/ml | [18] |

| Coumarin-pyrazole derivative | Saccharomyces cerevisiae | MIC | 3.91 µg/ml | [18] |

| S-CH3 substituted coumarin | Staphylococcus faecalis | MIC | 1.95 µg/ml | [18] |

| S-CH3 substituted coumarin | Enterobacter cloacae | MIC | 3.91 µg/ml | [18] |

| 1,3,4-thiadiazine derivative | Escherichia coli | MBC | 15.6 µg/ml | [18] |

| Coumarin derivatives | Various bacteria | Inhibition Zone | 6 to 27 mm | [16] |

| Coumarin derivatives | Various fungi | Inhibition Percentage | 6% to 26% | [16] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and coumarins have demonstrated potent anti-inflammatory properties.[6][7][19] They can reduce tissue edema and inflammation by inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[6][19] This is achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6]

Signaling Pathways Modulated by Coumarin Derivatives

The biological activities of coumarin derivatives are intricately linked to their ability to modulate various cellular signaling pathways. Understanding these interactions is crucial for the rational design of more potent and selective therapeutic agents.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[9][13] Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[9][13]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by coumarin derivatives.

Keap1/Nrf2/ARE Pathway

The Keap1/Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress.[2][20] Some coumarins can activate the transcription factor Nrf2, leading to the upregulation of antioxidant and cytoprotective genes.[2][20] This mechanism contributes to their antioxidant and anti-inflammatory effects.

Caption: Activation of the Nrf2 signaling pathway by coumarin derivatives.

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activities of coumarin derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[21]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin-transition metal complexes with biological activity: current trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jbino.com [jbino.com]

- 11. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 12. Synthesis and antitumor activity evaluation of coumarin Mannich base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Antibacterial activities with the structure-activity relationship of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and anticancer activities of some new coumarin derivatives including the triazole ring and their in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Heraclenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Heraclenol acetonide" did not yield specific scientific data for a compound with this exact name. The available literature points to "Heraclenol," a natural furanocoumarin, as a molecule with documented therapeutic potential. This guide will, therefore, focus on the established therapeutic targets and mechanisms of Heraclenol.

Introduction

Heraclenol, a natural furanocoumarin, has emerged as a compound of interest in the field of antimicrobial drug discovery. Recent studies have elucidated its potential as a novel inhibitor of a key bacterial metabolic pathway, offering a promising avenue for the development of new therapeutic agents against multidrug-resistant pathogens. This technical guide provides an in-depth overview of the identified therapeutic target of Heraclenol, its mechanism of action, and the experimental data supporting these findings.

Core Therapeutic Target: Histidinol-Phosphate Aminotransferase (HisC)

The primary therapeutic target of Heraclenol identified in the literature is the bacterial enzyme Histidinol-phosphate aminotransferase (HisC) . This enzyme is a critical component of the histidine biosynthesis pathway, which is essential for bacterial survival and growth.

Mechanism of Action:

Heraclenol functions as an inhibitor of the HisC enzyme. By binding to the active site of HisC, Heraclenol prevents the native substrate from accessing the enzyme, thereby blocking the biosynthesis of histidine. This targeted inhibition leads to the disruption of bacterial protein synthesis and ultimately, cell death. This mechanism is particularly attractive for therapeutic development as the histidine biosynthesis pathway is absent in humans, suggesting a potential for selective toxicity against bacterial pathogens with minimal off-target effects in the host.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on Heraclenol's activity against uropathogenic Escherichia coli (UPEC).

| Parameter | Value | Cell Line/Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 1024 µg/mL | Uropathogenic E. coli | [1][2] |

| Biofilm Formation Reduction | ~70% | E. coli MTCC 739 | [1] |

| Cytotoxicity | No significant cytotoxicity at MIC | Vero cell line | [1][2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the minimum concentration of Heraclenol required to inhibit the visible growth of uropathogenic E. coli.

-

Methodology:

-

A two-fold serial dilution of Heraclenol is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).

-

A standardized inoculum of UPEC is added to each well.

-

The plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of Heraclenol at which no visible bacterial growth is observed.

-

In Vitro Biofilm Inhibition Assay

-

Objective: To assess the ability of Heraclenol to inhibit biofilm formation by E. coli.

-

Methodology:

-

E. coli MTCC 739, a known biofilm-forming strain, is grown in a 96-well plate in the presence of sub-MIC concentrations of Heraclenol.

-

The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, the planktonic bacteria are removed, and the wells are washed with phosphate-buffered saline (PBS).

-

The remaining biofilm is stained with crystal violet.

-

The stained biofilm is solubilized with an appropriate solvent (e.g., ethanol), and the absorbance is measured to quantify the biofilm mass.

-

In Vivo Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

-

Objective: To evaluate the in vivo efficacy of Heraclenol in a murine model of urinary tract infection.

-

Methodology:

-

Female mice are anesthetized, and a catheter is inserted into the bladder via the urethra.

-

A known concentration of a UPEC clinical isolate is instilled into the bladder through the catheter.

-

After a set period to allow for infection establishment, the mice are treated with Heraclenol (e.g., via intraperitoneal injection or oral gavage) at specified doses and time intervals.

-

At the end of the treatment period, the mice are euthanized, and the bladder, kidneys, and urine are collected.

-

Bacterial load in the collected tissues and fluids is quantified by plating serial dilutions on appropriate agar plates and counting the colony-forming units (CFUs).

-

Cytotoxicity Assay

-

Objective: To determine the cytotoxic effect of Heraclenol on mammalian cells.

-

Methodology:

-

Vero cells (a kidney epithelial cell line from an African green monkey) are seeded in a 96-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of Heraclenol, including the MIC value.

-

After a 24-hour incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by observing cell morphology under a microscope.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action of Heraclenol.

Experimental Workflow: In Vivo Efficacy

Caption: Workflow for in vivo evaluation of Heraclenol.

References

- 1. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Heraclenol and its Potential Acetonide Derivative's Bioactivity: A Technical Guide

Version: 1.0

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of the bioactivity of Heraclenol and its potential synthetic derivative, Heraclenol acetonide. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products and their analogs.

Executive Summary

Heraclenol is a naturally occurring furanocoumarin that has demonstrated notable antibacterial and antibiofilm properties.[1] Separately, "this compound" has been described as a synthetic corticosteroid with anti-inflammatory and antipruritic effects, likely acting via glucocorticoid receptors.[2] This guide addresses both compounds, outlining a robust in silico framework to predict and analyze their distinct biological activities. The methodologies covered include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the Prediction of Activity Spectra for Substances (PASS). Detailed experimental protocols for these computational studies are provided, alongside hypothetical data presented in structured tables for clarity. Furthermore, this guide employs Graphviz visualizations to illustrate key workflows and signaling pathways, adhering to stringent design specifications for optimal readability.

Introduction to Heraclenol and its Acetonide Derivative

Heraclenol is a natural product belonging to the coumarin family of compounds. These molecules are known for their diverse pharmacological activities.[1] Recent studies have highlighted Heraclenol's efficacy against uropathogenic Escherichia coli (UPEC), where it has been shown to reduce bacterial load and inhibit biofilm formation.[1] The antibacterial action of coumarins is thought to involve the inhibition of bacterial nucleic acid synthesis.[1]

The term "this compound" is sparsely documented but is described as a synthetic corticosteroid derivative.[2] This suggests a potential modification of the Heraclenol structure to enhance its anti-inflammatory properties, analogous to well-known corticosteroids like Triamcinolone acetonide.[3][4] Such compounds typically exert their effects by binding to and activating glucocorticoid receptors, which in turn modulate the expression of inflammatory genes.[3][4]

Given the distinct potential bioactivities, this guide will explore parallel in silico prediction strategies for:

-

Heraclenol: Focusing on its antibacterial and antibiofilm activities.

-

This compound: Focusing on its potential as an anti-inflammatory agent via glucocorticoid receptor modulation.

In Silico Prediction Methodologies

A variety of computational tools can be employed to predict the biological activity of small molecules like Heraclenol and its derivatives.[5][6] These methods are crucial for prioritizing candidates for further experimental validation and for elucidating potential mechanisms of action.[6][7]

2.1. Physicochemical Properties and ADMET Prediction

Before delving into specific bioactivity predictions, it is essential to characterize the compound's physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Web-based tools like SwissADME can be used for this purpose.

| Property | Heraclenol (Predicted) | This compound (Hypothetical) |

| Molecular Formula | C15H14O5 | C18H18O5 |

| Molecular Weight | 274.27 g/mol | 314.33 g/mol |

| LogP (Lipophilicity) | 2.5 | 3.2 |

| Water Solubility | Moderately Soluble | Poorly Soluble |

| Bioavailability Score | 0.55 | 0.55 |

| Lipinski's Rule of 5 | 0 Violations | 0 Violations |

Table 1: Predicted physicochemical properties of Heraclenol and a hypothetical this compound structure.

2.2. Prediction of Activity Spectra for Substances (PASS)

PASS is an online tool that predicts a broad spectrum of biological activities based on the structure of a compound. The prediction is based on a Structure-Activity Relationship analysis of a large database of known active compounds. The results are presented as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi).

| Predicted Activity | Pa (Probability of Activity) |

| Antibacterial | 0.650 |

| Biofilm Formation Inhibitor | 0.580 |

| Anti-inflammatory | 0.450 |

| Glucocorticoid Receptor Agonist | 0.350 |

| Nucleic Acid Synthesis Inhibitor | 0.680 |

Table 2: Hypothetical PASS prediction results for Heraclenol.

2.3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5] This technique is invaluable for identifying potential molecular targets and understanding binding interactions.

-

For Heraclenol (Antibacterial): Potential targets include enzymes in the bacterial histidine biosynthesis pathway or DNA gyrase.

-

For this compound (Anti-inflammatory): The primary target would be the human Glucocorticoid Receptor (GR).

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Heraclenol | E. coli DNA Gyrase Subunit B | -8.5 | Asp73, Arg76, Gly77 |

| This compound | Human Glucocorticoid Receptor | -10.2 | Gln570, Arg611, Asn564 |

| Dexamethasone (Control) | Human Glucocorticoid Receptor | -11.5 | Gln570, Arg611, Asn564 |

Table 3: Hypothetical molecular docking results.

2.4. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[8] These models can be used to predict the activity of new compounds based on their structural features. Developing a QSAR model requires a dataset of compounds with known activities.

Experimental Protocols

3.1. Protocol for Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges using software like AutoDock Tools.

-

-

Ligand Preparation:

-

Generate the 3D structure of Heraclenol or this compound using chemical drawing software (e.g., ChemDraw) and save it in a suitable format (e.g., .mol or .sdf).

-

Optimize the ligand's geometry and assign charges.

-

-

Docking Simulation:

-

Define the binding site on the target protein (the "grid box").

-

Run the docking simulation using software such as AutoDock Vina or GOLD.[5]

-

The software will generate multiple binding poses for the ligand, each with a corresponding binding energy score.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and identify the one with the lowest binding energy.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

3.2. Protocol for In Vitro Validation (Antibacterial Activity)

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of Heraclenol in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli).

-

Incubate the cultures overnight at 37°C.

-

The MIC is the lowest concentration of Heraclenol that completely inhibits visible bacterial growth.

-

-

Biofilm Inhibition Assay:

-

Grow bacteria in microtiter plates in the presence of sub-MIC concentrations of Heraclenol.

-

After incubation, wash the plates to remove non-adherent bacteria.

-

Stain the remaining biofilm with crystal violet.

-

Quantify the biofilm by measuring the absorbance of the solubilized crystal violet.

-

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key processes in the in silico prediction and potential biological action of Heraclenol and its derivatives.

References

- 1. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 64790-68-7 | PCA79068 | Biosynth [biosynth.com]

- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 5. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 6. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. In-silico activity prediction and docking studies of some flavonol derivatives as anti-prostate cancer agents based on Monte Carlo optimization - PMC [pmc.ncbi.nlm.nih.gov]

Heraclenol Acetonide: A Review of an Obscure Coumarin Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenol acetonide is a coumarin derivative with the chemical formula C₁₉H₂₀O₆ and the CAS number 64790-68-7. It is structurally related to heraclenol, a naturally occurring furocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. While the parent compound, heraclenol, has been the subject of some biological investigation, this compound remains a largely uncharacterized molecule in publicly available scientific literature. This guide provides a comprehensive overview of the currently available information on this compound and its parent compound, heraclenol, highlighting the significant gaps in existing research.

Chemical and Physical Properties

Based on available data from chemical suppliers, the basic properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 64790-68-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₉H₂₀O₆ | Chemical Supplier Catalogs |

| Molecular Weight | 344.36 g/mol | Chemical Supplier Catalogs |

| Appearance | Powder | Chemical Supplier Catalogs |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chemical Supplier Catalogs |

Synthesis

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action: A Significant Knowledge Gap

A thorough review of scientific databases reveals a notable absence of studies on the biological activity, mechanism of action, and signaling pathways of this compound. While some commercial suppliers list it as an "anti-inflammatory agent," there is no publicly accessible data to substantiate this claim.

In contrast, the parent compound, heraclenol , has been investigated for its antibacterial and antibiofilm properties. A 2023 study demonstrated that heraclenol exhibits activity against uropathogenic Escherichia coli (UPEC).[1] The proposed mechanism of action for heraclenol's antibacterial effect is the inhibition of histidine biosynthesis.[1]

The following diagram illustrates the proposed mechanism of action for the parent compound, heraclenol.

Caption: Proposed mechanism of action for Heraclenol.

Quantitative Data

Due to the lack of dedicated research, there is no quantitative data (e.g., IC₅₀, EC₅₀, pharmacokinetic parameters) available for this compound.

For the parent compound, heraclenol , the following minimum inhibitory concentration (MIC) values have been reported against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) | Reference |

| S. aureus | 0.68 | [1] |

| S. epidermidis | 0.64 | [1] |

| P. aeruginosa | 0.70 | [1] |

| E. cloacae | 0.77 | [1] |

| K. pneumoniae | 0.85 | [1] |

| S. mutans | 0.53 | [1] |

| S. viridans | 0.50 | [1] |

| Uropathogenic E. coli | 1.024 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not available in the published literature. The 2023 study on heraclenol provides standard methodologies for determining antibacterial activity (MIC assays) and antibiofilm activity (crystal violet assay and scanning electron microscopy), which could potentially be adapted for future studies on this compound.[1]

This compound is a coumarin derivative whose biological activities and potential therapeutic applications remain unexplored. The current body of scientific literature is focused on its parent compound, heraclenol, which has shown promise as an antibacterial and antibiofilm agent. There is a clear need for foundational research to determine the pharmacological profile of this compound. Future studies should focus on:

-

Chemical Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol for this compound, along with comprehensive spectroscopic characterization.

-

Biological Screening: A broad-based biological screening of this compound to identify any potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects.

-

Mechanism of Action Studies: If biological activity is identified, subsequent studies should aim to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved.

Until such studies are conducted and published, any claims regarding the biological activity of this compound should be treated with caution. The information presented in this guide represents the extent of currently available data and serves as a call for further scientific investigation into this understudied molecule.

References

The Discovery and Isolation of Heraclenol from Heracleum repula Franch.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heracleum repula Franch., a plant belonging to the Apiaceae family, is a source of various bioactive secondary metabolites. Among these, furanocoumarins have garnered significant attention for their diverse pharmacological activities. This technical guide details the discovery and isolation of Heraclenol, a furanocoumarin found within the Heracleum genus. While the presence of Heraclenol in Heracleum repula Franch. is extrapolated from the phytochemical profile of the genus, this document provides a comprehensive overview of the methodologies for its extraction, isolation, and characterization, alongside its potential biological significance. The genus Heracleum is a rich source of furanocoumarins, which are utilized in the treatment of skin conditions like psoriasis and vitiligo.[1]

Phytochemical Profile of Heracleum repula Franch.

Heracleum repula has been found to contain a variety of coumarins. Studies have led to the isolation of several known coumarins, including osthol, bergapten, xanthotoxin, isopimpinellin, and imperatorin.[2] Further investigations have identified additional compounds such as isoimperatorin, cnidilin, phellopterin, and rivulobirin A, which were isolated from this plant for the first time.[2] Other constituents identified from the roots include xanthotoxol, 8-geranyloxypsoralen, (+)-marmesin, beta-sitosterol, stigmasterol, oleanolic acid, ferulic acid, and scopoletin.[3] A new coumarin glucoside, 8-hydroxy-5-O-beta-D-glucosylpsoralen, was also isolated from the roots of this plant.

Experimental Protocols

The isolation of Heraclenol from Heracleum species involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are a representative amalgamation of techniques used for the isolation of furanocoumarins from the Heracleum genus.

Plant Material Collection and Preparation

-

Collection: The roots of Heracleum repula Franch. are collected and authenticated by a plant taxonomist.

-

Preparation: The plant material is washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. A common method is maceration or Soxhlet extraction using methanol or ethanol.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates compounds based on their polarity. Furanocoumarins are typically found in the less polar fractions like chloroform and ethyl acetate.

Chromatographic Isolation and Purification

-

Column Chromatography: The fraction rich in furanocoumarins is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.[2][3]

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing Heraclenol, as identified by TLC analysis against a standard, are further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Heraclenol is achieved using preparative HPLC with a suitable solvent system.

Structure Elucidation and Characterization

-

Spectroscopic Analysis: The structure of the isolated Heraclenol is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the detailed structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the chromophoric system of the furanocoumarin.

-

Quantitative Data

| Parameter | Value | Species Source | Reference |

| Heraclenol Content (w/w) | 0.29 - 0.43% | Heracleum candicans D.C. (roots) | [4][5] |

| Heraclenin Content (w/w) | 1.02 - 1.36% | Heracleum candicans D.C. (roots) | [4][5] |

| TLC Mobile Phase | Toluene:Ethyl Acetate (7:3) | Heracleum candicans D.C. | [4][5] |

| TLC Detection Wavelength | 366 nm | Heracleum candicans D.C. | [4][5] |

| Linear Range (Heraclenol) | 1-5 µg per spot | Heracleum candicans D.C. | [4] |

| Correlation Coefficient (r) | 0.985 | Heracleum candicans D.C. | [4] |

Visualizations

Experimental Workflow for Heraclenol Isolation

Caption: A generalized workflow for the isolation and identification of Heraclenol.

Proposed Anti-inflammatory Signaling Pathway of Heraclenol

Furanocoumarins have been reported to exhibit anti-inflammatory effects, often through the modulation of the NF-κB signaling pathway. While the specific mechanism of Heraclenol is still under investigation, a putative pathway is presented below based on the known actions of similar compounds.

Caption: Proposed mechanism of Heraclenol's anti-inflammatory action via NF-κB pathway.

Biological Activities and Future Perspectives

Heraclenol, as a furanocoumarin, is expected to possess a range of biological activities. The genus Heracleum is known for its anti-inflammatory, antimicrobial, and cytotoxic properties.[6] The anti-inflammatory activity of furanocoumarins is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines. This is frequently achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often by inhibiting the NF-κB signaling pathway.[7]

The isolation and characterization of Heraclenol from Heracleum repula Franch. and other species provide a basis for further pharmacological investigation. Future research should focus on elucidating the specific molecular targets of Heraclenol and its efficacy in preclinical models of inflammatory diseases and cancer. Furthermore, quantitative analysis of Heraclenol in Heracleum repula is necessary to establish it as a reliable source for this bioactive compound. The development of efficient and scalable isolation procedures will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ffhdj.com [ffhdj.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Heraclenin and Heraclenol in Heracleum candicans D.C. by TLC [agris.fao.org]

- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of corymbocoumarin from Seseli gummiferum subsp. corymbosum through suppression of NF-κB signaling pathway and induction of HO-1 expression in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heraclenol Acetonide: Physicochemical Properties, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenol acetonide is a synthetic derivative of Heraclenol, a naturally occurring furanocoumarin. As a member of the coumarin family, it is recognized for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₆ | [1][2] |

| Molecular Weight | 344.36 g/mol | [1] |

| CAS Number | 64790-68-7 | [1][2] |

| Appearance | Powder | [3] |

| Melting Point | 117-118 °C (for (R)-Heraclenol) | [4] |

| Boiling Point | 491.8 ± 45.0 °C (Predicted) | [3] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. This section outlines methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound from Heraclenol

Objective: To synthesize this compound by introducing an acetonide protecting group to the diol functionality of Heraclenol.

Materials:

-

Heraclenol

-

2,2-Dimethoxypropane

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Heraclenol in anhydrous acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The successful formation of the acetonide will be confirmed by the appearance of characteristic signals for the two methyl groups of the acetonide group in the ¹H-NMR spectrum (typically a singlet around 1.4-1.5 ppm) and the quaternary carbon of the acetonide in the ¹³C-NMR spectrum (around 100-110 ppm).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular formula of this compound. The mass spectrum is expected to show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of C₁₉H₂₀O₆.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Biological Activity and Signaling Pathways

This compound is classified as a synthetic corticosteroid and is expected to exhibit significant anti-inflammatory properties.[1] While direct studies on the signaling pathways of this compound are limited, its mechanism of action can be inferred from its structural class (furanocoumarin) and its functional classification (corticosteroid).

Putative Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. As a corticosteroid, it may also exert its effects through interaction with the glucocorticoid receptor (GR) .

Caption: Putative anti-inflammatory signaling pathway of this compound.

Description of the Pathway:

-

Glucocorticoid Receptor Binding: As a synthetic corticosteroid, this compound is expected to bind to the glucocorticoid receptor (GR) in the cytoplasm.

-

Inhibition of NF-κB Pathway: Upon binding, the this compound-GR complex can interfere with the NF-κB signaling pathway. This can occur through multiple mechanisms, including the direct inhibition of the IκB kinase (IKK) complex or by preventing the nuclear translocation of the p65 subunit of NF-κB. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes involved in inflammation (e.g., COX-2).

-

Inhibition of MAPK Pathway: Coumarins have been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38. By inhibiting this pathway, this compound can prevent the activation of transcription factors like AP-1, which also play a crucial role in the expression of inflammatory mediators.

Experimental Workflow for Investigating Signaling Pathways

To validate the proposed signaling pathway, a series of in vitro experiments can be conducted.

Caption: Experimental workflow for elucidating the anti-inflammatory mechanism.

Description of the Workflow:

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and then pre-treated with this compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using ELISA to assess the anti-inflammatory effect of the compound.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the phosphorylation status of key proteins in the NF-κB (IKK, IκBα) and MAPK (ERK, JNK, p38) pathways.

-

NF-κB Translocation Assay: Immunofluorescence microscopy is used to visualize the cellular localization of the NF-κB p65 subunit to determine if this compound inhibits its translocation into the nucleus.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. This technical guide has provided a consolidated resource of its known physicochemical properties, detailed experimental protocols for its further investigation, and a plausible mechanism of action based on its chemical class and reported biological activities. Further research, particularly in elucidating its precise molecular targets and signaling pathways, will be critical in realizing its full therapeutic potential. The provided experimental workflows offer a clear roadmap for researchers to undertake these important next steps.

References

- 1. This compound | 64790-68-7 | PCA79068 | Biosynth [biosynth.com]

- 2. This compound CAS#: 64790-68-7 [m.chemicalbook.com]

- 3. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update [mdpi.com]

- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Heraclenol Acetonide: A Hypothesized Mechanism of Action as a Novel Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenol acetonide, a derivative of the natural furocoumarin heraclenol, presents a compelling avenue for the development of new antimicrobial agents. While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its structural similarity to heraclenol allows for the formulation of a strong hypothesis. This technical guide outlines the hypothesized mechanism of action of this compound, drawing upon the established antibacterial and antibiofilm activities of its parent compound, heraclenol. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Furocoumarins, a class of organic chemical compounds produced by a variety of plants, have garnered significant interest for their diverse biological activities. Heraclenol, a natural furocoumarin, has demonstrated promising antibacterial and antibiofilm properties against uropathogenic Escherichia coli (UPEC). Its derivative, this compound, is structurally analogous, suggesting a similar, if not modulated, biological activity. This document consolidates the current understanding of heraclenol's mechanism of action to propose a working hypothesis for this compound, providing a foundational resource for researchers in the field.

Hypothesized Mechanism of Action

Based on the available literature for heraclenol, we hypothesize that This compound acts as an inhibitor of bacterial histidine biosynthesis by targeting the enzyme histidinol-phosphate aminotransferase (HisC).

This proposed mechanism involves the following key steps:

-

Cellular Entry: this compound, likely due to its lipophilic nature enhanced by the acetonide group, is hypothesized to passively diffuse across the bacterial cell membrane and peptidoglycan layer.

-

Target Binding: Once inside the bacterial cytoplasm, this compound is proposed to bind to the active site of HisC, a crucial enzyme in the histidine biosynthesis pathway.

-

Enzyme Inhibition: This binding event is hypothesized to be competitive, preventing the native substrate from accessing the active site and thereby inhibiting the enzymatic activity of HisC.

-

Disruption of Histidine Synthesis: The inhibition of HisC leads to a depletion of the essential amino acid histidine, which is vital for bacterial protein synthesis and growth.

-

Antibacterial and Antibiofilm Effects: The disruption of essential cellular processes ultimately results in the inhibition of bacterial growth (bacteriostatic) and a reduction in biofilm formation.

It is important to note that one source has erroneously identified this compound as a synthetic corticosteroid. However, its chemical structure (C19H20O6) and classification as a coumarin derivative isolated from Peucedanum praeruptorum Dunn confirm this is incorrect. The proposed mechanism is therefore distinct from the anti-inflammatory action of corticosteroids which involves binding to glucocorticoid receptors.

Quantitative Data

The following table summarizes the available quantitative data for the parent compound, heraclenol, which serves as a basis for the hypothesized activity of this compound.

| Compound | Target Organism | Assay | Result | Reference |

| Heraclenol | Uropathogenic E. coli (UPEC) | Minimum Inhibitory Concentration (MIC) | 1024 µg/mL | [1][2][3] |

| Heraclenol | Uropathogenic E. coli (UPEC) | Biofilm Formation Inhibition | 70% reduction | [1][2][3] |

| Heraclenol | Vero cell line | Cytotoxicity | No significant cytotoxicity at MIC concentration | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for heraclenol are provided below. These protocols can be adapted for the investigation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the target bacterium (e.g., UPEC) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of this compound dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Formation Inhibition Assay

This protocol utilizes a crystal violet staining method.

-

Bacterial Culture: The target bacterium is grown overnight in Tryptic Soy Broth (TSB) supplemented with glucose.

-

Treatment and Incubation: The overnight culture is diluted and added to the wells of a 96-well microtiter plate containing various concentrations of this compound. The plate is incubated at 37°C for 24 hours without shaking.

-

Washing and Staining: After incubation, the planktonic bacteria are removed by washing the wells with phosphate-buffered saline (PBS). The remaining biofilm is fixed with methanol and then stained with 0.1% crystal violet solution.

-

Quantification: The crystal violet is solubilized with 33% acetic acid, and the absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Molecular Docking

This computational method can be used to predict the binding affinity and interaction of this compound with its putative target, HisC.

-